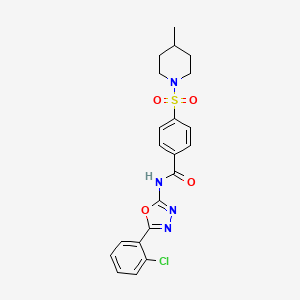

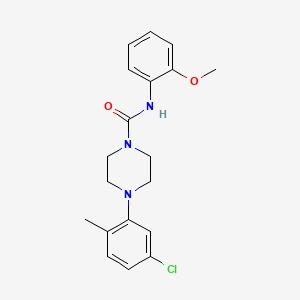

(3,4-Dichloro-phenyl)-propynoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,4-Dichloro-phenyl)-propynoic acid methyl ester, commonly known as DCPA, is a herbicide that is widely used in agriculture. It is known for its selective control over grassy weeds in various crops. DCPA has been used for over 50 years and is still considered an effective herbicide.

Mechanism of Action

DCPA works by inhibiting the growth of grassy weeds. It does this by interfering with the biosynthesis of lipids, which are essential for the growth of plants. DCPA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of lipids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the weed.

Biochemical and Physiological Effects:

DCPA has been shown to have both acute and chronic effects on plants. Acute exposure to DCPA can cause chlorosis, necrosis, and stunting of plant growth. Chronic exposure to DCPA can result in reduced photosynthesis, altered root growth, and reduced seed production. DCPA has also been shown to have effects on soil microorganisms, such as reducing the population of beneficial bacteria.

Advantages and Limitations for Lab Experiments

DCPA is a widely used herbicide in laboratory experiments due to its selectivity and effectiveness against grassy weeds. However, its use is limited by its toxicity to non-target organisms and its persistence in the environment. Researchers must take appropriate precautions when handling DCPA, and its use should be limited to controlled laboratory settings.

Future Directions

There is still much to be learned about DCPA and its effects on the environment. Future research could focus on developing more sustainable herbicides that are less toxic to non-target organisms. Additionally, research could investigate the effects of DCPA on soil microorganisms and their interactions with plants. Finally, research could focus on developing new methods for the synthesis of DCPA that are more environmentally friendly.

Conclusion:

In conclusion, DCPA is a widely used herbicide that has been shown to be effective against grassy weeds. Its mechanism of action involves inhibiting the biosynthesis of lipids, which ultimately leads to the death of the weed. DCPA has both acute and chronic effects on plants and soil microorganisms. Its use in laboratory experiments is limited by its toxicity to non-target organisms and its persistence in the environment. Future research could focus on developing more sustainable herbicides, investigating the effects of DCPA on soil microorganisms, and developing new methods for the synthesis of DCPA.

Synthesis Methods

DCPA is synthesized by reacting 3,4-dichloroaniline with propargyl alcohol in the presence of a strong base, such as potassium hydroxide. The reaction results in the formation of DCPA methyl ester. The synthesis of DCPA is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DCPA is widely used in scientific research to study its effects on plants and the environment. It is used to investigate the herbicidal activity of DCPA on various crops, such as corn, soybeans, and wheat. DCPA is also used to study the effects of herbicides on soil microorganisms and their interactions with plants.

properties

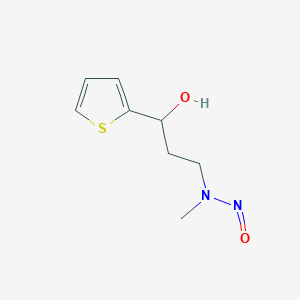

IUPAC Name |

methyl 3-(3,4-dichlorophenyl)prop-2-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHGABMFFRVDDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate | |

CAS RN |

1341695-66-6 |

Source

|

| Record name | methyl 3-(3,4-dichlorophenyl)prop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914539.png)

![4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2914542.png)

![N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2914548.png)

![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2914556.png)

![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B2914557.png)